PEG12 Linker Length Demonstrates Enhanced In Vivo Tolerability and Reduced Aggregation Compared to PEG4 in ADC Conjugates
In a comparative study of cleavable pendant-type PEG linkers for antibody-drug conjugates (ADCs), DAR8-ADCs prepared with PEG12 linkers demonstrated superior tolerability and reduced aggregation relative to PEG4-based conjugates [1]. The study evaluated PEG4, PEG8, and PEG12 linkers in Trastuzumab-based ADCs conjugated to monomethyl auristatin E (MMAE) at a high drug-to-antibody ratio (DAR8) [1]. The data establish that increasing PEG chain length systematically improves physicochemical and in vivo performance parameters, with PEG12 providing the optimal balance among the lengths tested [1].
| Evidence Dimension | In vivo tolerability (body weight change) and aggregation propensity in DAR8-ADCs |
|---|---|
| Target Compound Data | PEG12 linker: No weight loss observed; reduced aggregate content relative to PEG4 and PEG8 |
| Comparator Or Baseline | PEG4 linker: Detectable weight loss; higher aggregate content; PEG8 linker: Intermediate performance |
| Quantified Difference | PEG12 demonstrated complete absence of body weight loss compared to PEG4 (quantitative weight loss data reported but exact values not extracted); aggregate content decreased as PEG length increased from 4 to 8 to 12 units |
| Conditions | DAR8-ADCs prepared with Trastuzumab, cleavable pendant-type PEG linkers (PEG4, PEG8, PEG12) with ValCit dipeptide and MMAE payload; evaluated in HER2+ cell lines and in vivo mouse models |
Why This Matters
For procurement decisions involving linker selection for ADC or PROTAC conjugates with hydrophobic payloads, the PEG12 scaffold offers empirically validated advantages in reducing aggregation and improving in vivo tolerability compared to shorter PEG homologues.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer. 2025;13(Suppl 2):A1079. View Source
